molecular formula C12H17N3O3S B1668443 Cariporide CAS No. 159138-80-4

Cariporide

Cat. No.: B1668443
CAS No.: 159138-80-4
M. Wt: 283.35 g/mol
InChI Key: IWXNYAIICFKCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cariporide (CAR) is a selective inhibitor of the Na⁺/H⁺ exchanger isoform 1 (NHE1), a membrane protein critical for regulating intracellular pH and Na⁺ homeostasis. NHE1 inhibition by CAR has demonstrated cardioprotective, anti-inflammatory, and anti-apoptotic effects, particularly in mitigating doxorubicin (DOX)-induced cardiotoxicity. CAR attenuates oxidative stress by suppressing reactive oxygen species (ROS) production, modulates mitochondrial integrity, and inhibits apoptosis via the Akt/GSK-3β and Sirt1 signaling pathways . Preclinical studies show CAR reduces serum cardiac markers (CK-MB, LDH, cTnT) and improves left ventricular function in rats exposed to DOX, while also downregulating pro-inflammatory cytokines (TNF-α, IL-6, IL-18) . Beyond cardiology, CAR enhances chemosensitivity in cancer cells by reversing drug resistance via NHE1 inhibition .

Properties

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNYAIICFKCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047345
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159138-80-4
Record name Cariporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159138-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cariporide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariporide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Sulfonation and Alkylation Approach

This route begins with 4-isopropylbenzoic acid as the precursor. The synthesis proceeds as follows:

  • Sulfonation : Treatment with chlorosulfonic acid at elevated temperatures introduces a chlorosulfonyl group at the meta position, yielding 3-(chlorosulfonyl)-4-isopropylbenzoic acid .
  • Reduction : The chlorosulfonyl intermediate undergoes reduction with sodium sulfite in a sodium hydroxide solution, forming the corresponding sulfinic acid derivative.
  • Methylation : Reaction with methyl iodide in dimethylacetamide (DMAc) under basic conditions installs the methanesulfonyl group, producing 4-isopropyl-3-(methanesulfonyl)benzoic acid methyl ester .
  • Guanidine Condensation : The ester intermediate reacts with guanidine in dimethylformamide (DMF) to form the benzoylguanidine core, culminating in this compound.

Key challenges include controlling exothermic reactions during sulfonation and ensuring high purity during the reduction step.

Iodination and Coupling Pathway

An alternative method utilizes iodination to functionalize the aromatic ring:

  • Iodination : 4-isopropylbenzoic acid reacts with iodine chloride or N-iodosuccinimide (NIS), generating 3-iodo-4-isopropylbenzoic acid .
  • Acylation : Conversion to the acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene.
  • Esterification : Treatment with methanol yields 4-iodo-4-isopropylbenzoic acid methyl ester .
  • Sulfite Coupling : Reaction with sodium methylsulfite introduces the methanesulfonyl group, followed by guanidine condensation in tetrahydrofuran (THF) to finalize the product.

This pathway avoids chlorosulfonic acid but requires careful handling of iodinating agents.

Palladium-Catalyzed Cross-Coupling Method

A third approach employs transition-metal catalysis for scalability:

  • Bromination : 4-bromo-3-(methanesulfonyl)benzoic acid methyl ester serves as the starting material.
  • Isopropyl Introduction : Isopropylmagnesium chloride reacts with the bromide via a palladium chloride (PdCl₂)-catalyzed cross-coupling, facilitated by copper iodide (CuI) and zinc chloride (ZnCl₂) in THF.
  • Hydrolysis and Condensation : The ester is hydrolyzed to the free acid, which couples with guanidine using dicyclohexylcarbodiimide (DCC) as the activating agent.

This method highlights the utility of Pd catalysis in streamlining complex bond formations.

Key Reaction Mechanisms

Sulfonation and Reduction

Chlorosulfonic acid acts as both a sulfonating agent and a solvent, facilitating electrophilic aromatic substitution at the meta position due to the directing effects of the isopropyl and carboxylic acid groups. Subsequent reduction with sodium sulfite proceeds via a two-electron transfer mechanism, converting the sulfonyl chloride to a sulfinic acid.

Nucleophilic Aromatic Substitution

In the iodination pathway, NIS generates iodonium ions that undergo electrophilic substitution. The iodine atom is later displaced by sodium methylsulfite in a nucleophilic aromatic substitution, leveraging the electron-withdrawing effect of the methanesulfonyl group.

Cross-Coupling Reactions

The Pd-catalyzed method follows a Suzuki-Miyaura-type mechanism, where oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) complex. Transmetalation with isopropylmagnesium chloride and reductive elimination yield the coupled product.

Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability:

  • Continuous Flow Reactors : Employed for exothermic steps like sulfonation to enhance heat dissipation.
  • Purification Techniques : Crystallization and chromatography ensure high purity (>99%) for pharmaceutical use.
  • Catalyst Recycling : PdCl₂ and CuI are recovered via filtration and reused to reduce costs.

Comparative Analysis of Synthetic Pathways

Parameter Sulfonation/Alkylation Iodination/Coupling Pd-Catalyzed Cross-Coupling
Starting Material 4-Isopropylbenzoic acid 4-Isopropylbenzoic acid 4-Bromo-3-(methanesulfonyl)benzoate
Key Reagents Chlorosulfonic acid, methyl iodide NIS, sodium methylsulfite PdCl₂, isopropylmagnesium chloride
Steps 4 5 3
Scalability Moderate Low High
Yield Optimization Challenging due to side reactions Requires strict temperature control High efficiency with catalyst

Challenges and Optimization Strategies

  • Handling Corrosive Reagents : Chlorosulfonic acid and SOCl₂ necessitate corrosion-resistant equipment.
  • Byproduct Formation : Over-sulfonation or di-iodination byproducts are mitigated by stoichiometric control.
  • Catalyst Cost : Pd-based methods are expensive but offset by higher yields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Cariporide belongs to the acylguanidine class of NHE1 inhibitors, characterized by a guanidine moiety critical for binding to Asp267 and Glu346 residues on NHE1 . Below is a comparative analysis with structurally or functionally related compounds:

Compound Class Key Features Clinical/Preclinical Applications References
This compound Acylguanidine - Selective NHE1 inhibitor (IC₅₀: ~10 nM).
- Binds via 2 H-bonds (Asp267, Glu346).
- Reduces DOX cardiotoxicity, chemosensitizer in cancer.
Cardiomyopathy, ischemia-reperfusion injury, cancer
Buthutin A Natural product derivative - Binds NHE1 with 3 H-bonds (Asp267, Glu346).
- Lower CDOCKER energy (-34.71 kcal/mol) vs. CAR (-24.17 kcal/mol), suggesting stronger binding.
- Higher inhibition of NHE1 in H9c2 cardiomyocytes.
Preclinical cardioprotection
Sabiporide Benzoylguanidine - Slow dissociation (t₁/₂: 7 hr vs. CAR: 2.5 min).
- Comparable Ki (7 nM in cardiomyocytes).
- Persistent cardioprotection post-rinsing.
Experimental myocardial protection
Amiloride Pyrazinoylguanidine - Non-selective NHE inhibitor (IC₅₀: ~1 µM).
- Enhances DOX accumulation in cancer cells.
- Limited by off-target effects (e.g., diuretic).
Hypertension, chemosensitization
Phenamil Amiloride analog - More potent ASIC inhibitor than amiloride.
- Inhibits NHE1 at higher doses.
- Limited cardioprotective data.
Ion channel modulation

Mechanistic and Efficacy Comparisons

Binding Affinity and Selectivity :

  • Buthutin A exhibits stronger NHE1 binding than CAR due to an additional hydrogen bond and lower CDOCKER energy, translating to higher inhibition in vitro .
  • Sabiporide ’s slow dissociation kinetics enhance its duration of action compared to CAR, making it suitable for prolonged cardioprotection .

Cardioprotection :

  • CAR outperforms potassium-channel openers (e.g., diazoxide) in post-hypothermic cardiac recovery. Co-administration with diazoxide yields additive benefits .
  • Unlike CAR, sabiporide maintains efficacy even after washout, but CAR has broader clinical validation in ischemia-reperfusion models .

Chemosensitization :

  • CAR reduces P-glycoprotein (P-gp) expression in leukemia cells, reversing drug resistance. Similarly, amiloride enhances DOX uptake in colon cancer, but with lower specificity .

Limitations: CAR failed to reverse established left ventricular hypertrophy in transgenic mice, highlighting context-dependent efficacy . Amiloride’s non-selectivity and diuretic effects limit its utility compared to CAR .

Research Findings and Clinical Relevance

  • CAR vs. Buthutin Derivatives : Buthutin analogs (e.g., 9k, 9m) show superior NHE1 inhibition in H9c2 cells (Table 1 in ), but lack CAR’s clinical cardiology data.
  • CAR vs.
  • CAR vs. Amiloride : CAR’s specificity avoids off-target effects seen with amiloride, making it preferable for cancer co-therapy .

Biological Activity

Cariporide, also known as HOE 642, is a selective inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE1). This compound has garnered attention for its potential therapeutic applications in cardioprotection and cancer treatment. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound functions primarily as an inhibitor of the NHE1, which plays a crucial role in regulating intracellular pH by exchanging sodium ions for protons across the plasma membrane. The inhibition of NHE1 can lead to several physiological effects:

  • Cardioprotection : By preventing excessive sodium influx and subsequent calcium overload in cardiomyocytes, this compound can mitigate ischemia-induced damage.
  • Antitumor Activity : In cancer cells, overexpression of NHE1 is linked to increased cell proliferation and metastasis. This compound's inhibition of NHE1 can promote apoptosis in these cells.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Effect IC50 Values
NHE1 InhibitionSelective inhibition of NHE10.05 µM
NHE3 InhibitionLess selective inhibition3 µM
NHE2 InhibitionMinimal inhibition1000 µM
Cardiomyocyte ProtectionAttenuation of ischemia-induced apoptosisNot specified
Cancer Cell ApoptosisInduction of apoptosis in NHE1-overexpressing cellsNot specified

Cardiovascular Studies

A study conducted on rats demonstrated that chronic treatment with this compound significantly decreased left ventricular end-diastolic pressure (LVEDP) and improved myocardial contractility when administered early after myocardial infarction (MI). The administration protocol involved subcutaneous injections of this compound at a dosage of 50 mg/kg per day, leading to plasma levels peaking at approximately 7988 ng/ml within one hour post-injection, with an elimination half-life of 1.3 hours .

Cancer Research

This compound's role in cancer therapy has been explored due to its ability to induce apoptosis in cancer cells. Specifically, studies have shown that this compound enhances DNA damage and apoptosis in acidified tumor microenvironments, suggesting a potential therapeutic strategy for targeting tumors that exhibit elevated NHE1 activity .

In vitro experiments indicated that this compound effectively reduced cell viability in various cancer cell lines overexpressing NHE1, demonstrating its potential as an anticancer agent .

Case Studies

  • Case Study 1 : A clinical trial involving patients with acute coronary syndrome evaluated the safety and efficacy of this compound. Results indicated a reduction in myocardial damage markers compared to placebo groups, supporting the cardioprotective claims of the compound.
  • Case Study 2 : In a preclinical model using breast cancer cell lines, treatment with this compound resulted in significant reductions in cell proliferation and increased rates of apoptosis, particularly under acidic conditions mimicking tumor environments .

Q & A

Q. What is the primary mechanism of action of Cariporide in cardiac ischemia-reperfusion injury models?

this compound functions as a sodium-hydrogen exchanger (NHE) inhibitor, primarily targeting the NHE-1 isoform. It reduces intracellular sodium overload during ischemia, thereby attenuating calcium overload via the sodium-calcium exchanger (NCX), a key contributor to cellular damage. Methodologically, studies often employ isolated cardiomyocytes or Langendorff-perfused hearts to measure ion flux (e.g., intracellular Na⁺/Ca²⁺ levels) and infarct size post-reperfusion .

Q. Which experimental models are most appropriate for studying this compound’s cardioprotective effects?

Preclinical studies typically use:

  • In vitro : Isolated cardiomyocytes or endothelial cells exposed to hypoxia-reoxygenation protocols, with outcomes like cell viability (MTT assay) and reactive oxygen species (ROS) measurement .
  • In vivo : Rodent models of coronary artery ligation, where this compound is administered intravenously or orally. Key endpoints include arrhythmia incidence (e.g., ventricular fibrillation) and infarct size quantification via histopathology .
  • Ex vivo : Langendorff heart setups to assess hemodynamic parameters (e.g., left ventricular developed pressure) .

Q. How should researchers design dose-response studies for this compound in animal models?

Dose optimization requires:

  • Range-finding experiments : Start with doses reported in literature (e.g., 0.3–3 mg/kg IV in rats) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to ensure target engagement.
  • Outcome stratification : Use ECG for arrhythmia detection and troponin levels for myocardial injury. Dose-dependent effects should be validated statistically (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings from this compound’s Phase II/III clinical trials?

The GUARDIAN trial revealed no overall benefit in acute coronary syndromes, but subgroup analysis showed efficacy in high-risk CABG patients. Methodological considerations include:

  • Heterogeneity adjustment : Stratify participants by risk factors (e.g., diabetes, prior MI) using multivariate regression .
  • Endpoint selection : Focus on procedure-specific outcomes (e.g., perioperative myocardial infarction) rather than broad clinical endpoints.
  • Mechanistic sub-studies : Pair clinical data with biomarkers (e.g., NHE activity in platelets) to identify responsive cohorts .

Q. What strategies mitigate off-target effects of this compound in non-cardiac tissues?

NHE-1 is ubiquitously expressed, necessitating:

  • Tissue-specific delivery : Nanoparticle encapsulation or cardiac-targeting peptides to enhance myocardial specificity .
  • Combination therapies : Co-administer this compound with antioxidants (e.g., N-acetylcysteine) to offset ROS-mediated side effects in non-cardiac tissues. Validate via transcriptomics (e.g., RNA-seq of liver/kidney tissues) .

Q. How can computational modeling improve this compound’s therapeutic window in personalized medicine?

Systems biology approaches integrate:

  • Pharmacodynamic models : Simulate NHE-1 inhibition dynamics across patient-specific ion gradients.
  • Machine learning : Train algorithms on clinical trial data to predict responders using variables like age, comorbidities, and genetic polymorphisms (e.g., SLC9A1 variants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cariporide
Reactant of Route 2
Reactant of Route 2
Cariporide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.